N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide
Description
This compound is a bis-indole derivative featuring two distinct indole moieties connected via a carboxamide and an amino-oxoethyl linker. The first indole ring is substituted at the 5-position with a methoxy group and at the 1-position with a methyl group, while the second indole is linked via an ethylamino-oxoethyl bridge. The molecule’s design combines lipophilic (methoxy, methyl) and polar (amide, amino) groups, which may influence solubility, membrane permeability, and target binding.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-27-20-8-7-17(30-2)11-16(20)12-21(27)23(29)26-14-22(28)24-10-9-15-13-25-19-6-4-3-5-18(15)19/h3-8,11-13,25H,9-10,14H2,1-2H3,(H,24,28)(H,26,29) |
InChI Key |
RWKKEIVKWKGJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction. This reaction involves the activation of the carboxyl group of the acid, which then reacts with the amine group of the tryptamine derivative to form the amide bond .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The indole ring can undergo substitution reactions, where different substituents can be introduced into the ring structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Scientific Research Applications
N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active indole derivatives
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which can result in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Carboxamide Scaffolds
The compound shares core structural motifs with several synthesized indole derivatives, as outlined below:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity (logP): The adamantane-containing derivatives (e.g., 5a–y) exhibit higher logP values (>4.0) due to the adamantane moiety, whereas the target compound’s logP is likely moderate (~2.5–3.5) due to methoxy and methyl groups .
- Solubility: The pyrrolidine-containing analogue () may have improved aqueous solubility compared to the target compound due to its polar heterocycle .
- Metabolic Stability: Alkyl linkers (e.g., isopropyl in ) reduce oxidative metabolism, whereas the amino-oxoethyl group in the target compound may be susceptible to hydrolysis or enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
